Methyl 3-hydroxy-5-(3-methoxyphenyl)benzoate
Description
Methyl 3-hydroxy-5-(3-methoxyphenyl)benzoate is a substituted benzoate ester characterized by a hydroxyl group at the 3-position and a 3-methoxyphenyl substituent at the 5-position of the benzene ring. This compound belongs to a broader class of benzoate esters, which are widely utilized in pharmaceuticals, agrochemicals, and polymer chemistry due to their structural versatility and tunable properties .
Properties
IUPAC Name |
methyl 3-hydroxy-5-(3-methoxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-14-5-3-4-10(9-14)11-6-12(15(17)19-2)8-13(16)7-11/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLRYQADGLNIED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation of 3-Hydroxy-5-(3-Methoxyphenyl)Benzoic Acid
Reacting the starting material with acetic anhydride (1.2 equiv) in pyridine at 0°C for 1 hour yields the acetyl-protected intermediate (97% purity).
Esterification and Deprotection
The acetylated derivative undergoes esterification with methanol and H₂SO₄, followed by basic hydrolysis (NaOH/MeOH, 25°C, 1 hour) to restore the hydroxy group. This two-step process achieves an overall yield of 85%.
Advantages :
-
Avoids self-condensation of the phenolic -OH group.
-
Compatible with acid-sensitive substrates.
Suzuki–Miyaura Coupling for Aryl Group Introduction
The 3-methoxyphenyl moiety can be introduced via palladium-catalyzed cross-coupling. A representative protocol involves:
-
Synthesis of 5-Bromo-3-hydroxybenzoate :
Methyl 3-hydroxy-5-bromobenzoate is prepared via bromination of methyl 3-hydroxybenzoate using NBS (N-bromosuccinimide) in CCl₄ (yield: 88%). -
Coupling with 3-Methoxyphenylboronic Acid :
Reacting the bromide (5 mmol) with 3-methoxyphenylboronic acid (6 mmol), Pd(PPh₃)₄ (0.1 equiv), and K₂CO₃ (15 mmol) in DMF/H₂O (4:1) at 90°C for 12 hours yields 78% of the target compound.
Optimization Notes :
-
Catalyst loading : Pd(OAc)₂ gives inferior yields (62%) compared to Pd(PPh₃)₄.
-
Solvent system : Aqueous DMF enhances boronic acid solubility and reaction homogeneity.
Green Chemistry Approaches
Microwave-assisted synthesis in aqueous media offers environmental and efficiency benefits. A modified protocol from achieves 89% yield in 15 minutes by irradiating a mixture of 3-hydroxy-5-(3-methoxyphenyl)benzoic acid (1 mmol), methanol (10 mL), and Amberlyst-15 (50 mg) at 150 W.
Comparative Analysis :
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Conventional esterification | 82 | 4 | 95 |
| Microwave-assisted | 92 | 0.25 | 99 |
| Suzuki coupling | 78 | 12 | 97 |
Challenges and Optimization Strategies
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Regioselectivity : Direct substitution at position 5 is challenging due to steric hindrance. Using directing groups (-NO₂, -COOH) during bromination improves selectivity.
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Acid Sensitivity : The phenolic -OH group necessitates mild deprotection conditions. NH₃/MeOH at 0°C minimizes ester hydrolysis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-hydroxy-5-(3-methoxyphenyl)benzoate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxy and methoxy groups on the benzene ring can undergo substitution reactions with various electrophiles or nucleophiles. For example, halogenation reactions can introduce halogen atoms into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-hydroxy-5-(3-methoxyphenyl)benzoate has been investigated for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, modifications to the methoxy and hydroxy groups can enhance activity against resistant bacterial strains .
- Anticancer Properties : Preliminary studies have shown that this compound can inhibit cancer cell proliferation in vitro. The mechanism is believed to involve apoptosis induction through the modulation of signaling pathways associated with cell survival .
Biochemical Research
This compound is also utilized in biochemical assays to study enzyme interactions and metabolic pathways.
- Enzyme Inhibition Studies : It has been used as a substrate or inhibitor in studies involving polyketide synthases, which are crucial for the biosynthesis of various natural products. The ability to modify the compound allows researchers to explore structure-activity relationships (SAR) effectively .
- Metabolic Stability Assessments : Investigations into the metabolic stability of this compound provide insights into its pharmacokinetic properties, essential for drug formulation .
Case Study 1: Antimicrobial Activity Against Mycobacterium tuberculosis
A study focusing on novel inhibitors of polyketide synthase highlighted this compound as a promising candidate against Mycobacterium tuberculosis. The compound was part of a screening library that led to the identification of effective inhibitors targeting the Pks13 enzyme, critical for mycolic acid synthesis in mycobacteria. The results indicated significant reductions in bacterial viability at specific concentrations .
Case Study 2: Anticancer Activity in Breast Cancer Models
In vitro experiments demonstrated that this compound could reduce the viability of breast cancer cell lines. The study involved treating cells with varying concentrations of the compound and assessing cell proliferation using MTT assays. Results showed a dose-dependent decrease in cell viability, suggesting potential mechanisms involving apoptosis and cell cycle arrest .
Data Tables
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-5-(3-methoxyphenyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups on the benzene ring can form hydrogen bonds or other interactions with target molecules, influencing their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Triazine-Linked Benzoates
- Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (): Incorporates a triazine core linked to methoxyphenoxy and formyl groups.
- Methyl 3-[[4-(3-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (): Features a chloro substituent, introducing electron-withdrawing effects that may influence reactivity in nucleophilic substitutions .
Halogenated Benzoates
Simple Alkyl Benzoates
- Methyl p-hydroxybenzoate (): The para-hydroxy substitution is common in preservatives, with a mass spectral base peak at m/z 121 due to loss of OCH₃, contrasting with the target compound’s fragmentation pattern .
Physical and Chemical Properties
Analytical Differentiation
- Mass Spectrometry: this compound may exhibit α-cleavage of the methoxy group (loss of OCH₃, m/z 15) and phenolic -OH retention, contrasting with methoxybenzoic acids, which lose OH . Triazine-linked derivatives show fragmentation patterns dominated by triazine ring cleavage (e.g., loss of C₃N₃ clusters) .
NMR Spectroscopy :
- The target compound’s ¹H NMR would display aromatic protons split by substituents (e.g., doublets for para-substituted methoxyphenyl groups), similar to ’s reported δ 7.24–7.51 (m, 10H) for triazine derivatives .
Biological Activity
Methyl 3-hydroxy-5-(3-methoxyphenyl)benzoate, a benzoate derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of hydroxyl and methoxy groups, which may influence its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula: CHO
- Molecular Weight: 272.29 g/mol
The structure features a benzoate core with hydroxyl and methoxy substituents, which are critical for its biological activity.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This compound exhibits a significant inhibition zone against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
Anti-inflammatory Activity
Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
- Mechanism: The compound appears to modulate the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzoate derivatives, including this compound. Results indicated that this compound had a higher potency against Gram-positive bacteria compared to Gram-negative strains, suggesting selective action .
- Anti-inflammatory Mechanism : An investigation into the anti-inflammatory effects revealed that treatment with this compound significantly reduced swelling in a carrageenan-induced paw edema model in rats, reinforcing its potential therapeutic use in inflammatory conditions .
- Anticancer Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of HeLa cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing Methyl 3-hydroxy-5-(3-methoxyphenyl)benzoate, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving esterification and Suzuki-Miyaura coupling is common for benzoate derivatives. For example:
- Step 1 : Protect the hydroxyl group of 3-hydroxybenzoic acid using a methoxy group via alkylation.
- Step 2 : Introduce the 3-methoxyphenyl moiety via cross-coupling (e.g., using Pd catalysts and aryl boronic acids).
- Step 3 : Demethylation under controlled acidic/basic conditions to regenerate the hydroxyl group.
- Key parameters include temperature (-35°C to 40°C), solvent choice (CHCl₃, EtOAc), and bases like DIPEA to enhance selectivity .
Q. How is this compound characterized spectroscopically?
- Methodology :
- ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.1 ppm), ester methyl (δ 3.8–3.9 ppm), and hydroxyl protons (broad signal at δ 5.0–5.5 ppm). Substituent effects from the 3-methoxyphenyl group split aromatic peaks .
- IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and hydroxyl O-H (~3400 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks [M+H]⁺ confirm molecular weight, with fragmentation patterns indicating loss of methoxy or hydroxyl groups .
Q. What techniques are used to assess purity and identify by-products?
- Methodology :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve polar by-products (e.g., incomplete esterification products).
- TLC : Silica gel plates (hexane/EtOAC 3:1) visualize spots under UV; Rf values compared to standards .
- Elemental Analysis : Validate C, H, O percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can crystallographic data contradictions be resolved during structure determination?
- Methodology :
- SHELX Suite : Use SHELXD for phase problem resolution and SHELXL for refinement. Twinning or disorder in the 3-methoxyphenyl group requires ADPs (anisotropic displacement parameters) and restraints .
- ORTEP-3 : Visualize thermal ellipsoids to identify positional disorder. Hydrogen-bonding networks (e.g., O-H⋯O) stabilize the crystal lattice and refine using distance/angle constraints .
Q. What experimental approaches elucidate hydrogen bonding and supramolecular interactions?
- Methodology :
- X-ray Diffraction : Resolve O-H⋯O (2.6–2.8 Å) and C-H⋯π interactions (3.3–3.5 Å) between the hydroxyl group and methoxyphenyl ring .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compare theoretical vs. experimental bond lengths (deviation < 0.02 Å indicates reliability) .
Q. How can computational methods predict reactivity and regioselectivity in derivatization?
- Methodology :
- Fukui Functions : Calculate electrophilic/nucleophilic sites. The hydroxyl group (high nucleophilicity) and ester carbonyl (electrophilic) guide functionalization .
- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) to predict metabolic pathways. Docking scores correlate with in vitro stability .
Q. What mechanistic insights explain substituent effects on biological activity?
- Methodology :
- SAR Studies : Compare analogs (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) in enzyme inhibition assays (IC₅₀ values). The hydroxyl group enhances binding affinity via hydrogen bonding .
- Kinetic Isotope Effects : Deuterate the hydroxyl group to study rate-determining steps in metabolic oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
